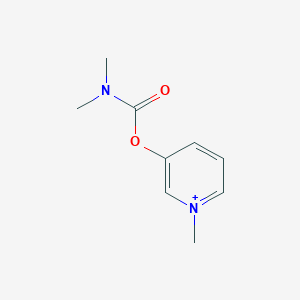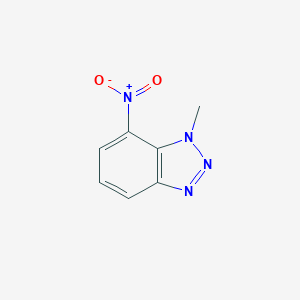
Pyridostigmine
Descripción general
Descripción
La piridostigmina es un medicamento que se utiliza principalmente para tratar la miastenia gravis, una enfermedad neuromuscular autoinmune crónica que causa debilidad en los músculos esqueléticos. También se utiliza para revertir los efectos de ciertos relajantes musculares y para proteger contra los agentes nerviosos en entornos militares. La piridostigmina se clasifica como un inhibidor de la acetilcolinesterasa, lo que significa que funciona inhibiendo la enzima acetilcolinesterasa, aumentando así los niveles de acetilcolina en la unión neuromuscular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La piridostigmina se puede sintetizar mediante varios métodos. Un método común implica la reacción de bromuro de 3-hidroxi-1-metilpiridinio con cloruro de dimetilcarbamilo. La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano, bajo condiciones controladas de temperatura .
Métodos de producción industrial: En entornos industriales, la piridostigmina a menudo se produce utilizando una técnica de granulación húmeda. Esto implica mezclar bromuro de piridostigmina con polímeros hidrofílicos e hidrofóbicos, seguido de granulación, secado y compresión en tabletas. El uso de polímeros hidrofílicos como la hidroxipropilmetilcelulosa (HPMC) ayuda a lograr una formulación de liberación prolongada .
Análisis De Reacciones Químicas
Tipos de reacciones: La piridostigmina experimenta varias reacciones químicas, que incluyen:
Oxidación: La piridostigmina se puede oxidar bajo ciertas condiciones, lo que lleva a la formación de N-óxido de piridostigmina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de la piridostigmina.
Productos principales:
Oxidación: N-óxido de piridostigmina.
Hidrólisis: 3-hidroxi-1-metilpiridinio y ácido dimetilcarbámico.
Aplicaciones Científicas De Investigación
La piridostigmina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la acetilcolinesterasa y los efectos de la acumulación de acetilcolina.
Biología: La piridostigmina se utiliza para investigar el papel de la acetilcolina en varios procesos fisiológicos, incluida la contracción muscular y la neurotransmisión.
Medicina: Se utiliza ampliamente en el tratamiento de la miastenia gravis y otros trastornos neuromusculares. .
Mecanismo De Acción
La piridostigmina ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es responsable de descomponer la acetilcolina en la hendidura sináptica. Al inhibir esta enzima, la piridostigmina aumenta la concentración de acetilcolina, mejorando así la transmisión colinérgica. Esto lleva a una mejor contracción muscular y fuerza en pacientes con miastenia gravis .
Objetivos moleculares y vías:
Acetilcolinesterasa: El objetivo principal de la piridostigmina.
Vías colinérgicas: La piridostigmina mejora la transmisión colinérgica al aumentar los niveles de acetilcolina
Comparación Con Compuestos Similares
La piridostigmina se compara a menudo con otros inhibidores de la acetilcolinesterasa como la neostigmina y la fisostigmina.
Compuestos similares:
Neostigmina: Similar a la piridostigmina pero con una duración de acción más corta y efectos secundarios más pronunciados.
Fisostigmina: A diferencia de la piridostigmina, la fisostigmina puede atravesar la barrera hematoencefálica y se utiliza para tratar los efectos del sistema nervioso central de la toxicidad anticolinérgica
Singularidad de la piridostigmina:
Duración de acción más prolongada: La piridostigmina tiene una duración de acción más prolongada en comparación con la neostigmina, lo que la hace más adecuada para afecciones crónicas como la miastenia gravis.
Efectos secundarios más leves: La piridostigmina se asocia con menos efectos secundarios en comparación con la neostigmina.
En conclusión, la piridostigmina es un compuesto versátil con aplicaciones significativas en medicina, química y biología. Sus propiedades únicas y su mecanismo de acción la convierten en una herramienta valiosa en el tratamiento de trastornos neuromusculares y en la investigación científica.
Propiedades
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLLAQWKVFTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165786 | |
| Record name | Pyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.04e+00 g/L | |
| Record name | Pyridostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), but also against other targets such as the muscle-specific kinase (MUSK), lipoprotein-related protein 4 (LRP4), or agrin. In the case of AChR antibodies, AChRs are directly bound and cross-linked, impairing acetylcholine binding and contributing through various mechanisms to receptor degradation. The lack of acetylcholine signalling leads to muscle tone loss, muscle weakness, and fatigue. Pyridostigmine is a reversible acetylcholinesterase inhibitor that increases extracellular acetylcholine levels in the neuromuscular junction by impairing its breakdown by acetylcholinesterase. The increased acetylcholine leads to increased neural transmission across the junction, which drastically improves myasthenia gravis symptoms. In addition to its use in myasthenia gravis and in reversing neuromuscular blocks, pyridostigmine is also a common first-line treatment in congenital myasthenic syndromes (CMS), of which there are multiple subtypes caused by mutations in more than 30 distinct genes. CMS present similarly to myasthenia gravis, albeit due to distinct underlying causes, and often benefit from pyridostigmine. However, in some subgroups, treatment with pyridostigmine is detrimental; detailed genetic testing is required before starting therapy. | |
| Record name | Pyridostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155-97-5 | |
| Record name | Pyridostigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridostigmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QM69HH21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-154, 153 °C | |
| Record name | Pyridostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















